molecular formula C13H17N3O B1640798 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one

6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1640798
M. Wt: 231.29 g/mol
InChI Key: FSQOWYCPSKDQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that contains both a quinolinone and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring is particularly noteworthy as it is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone and piperazine derivatives, which can have different biological activities and properties.

Scientific Research Applications

6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, leading to modulation of their activity. This can result in various pharmacological effects, such as anxiolytic or antipsychotic activities. The quinolinone moiety can also interact with enzymes and other proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of the quinolinone and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

6-piperazin-1-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C13H17N3O/c17-13-4-1-10-9-11(2-3-12(10)15-13)16-7-5-14-6-8-16/h2-3,9,14H,1,4-8H2,(H,15,17)

InChI Key

FSQOWYCPSKDQHL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-nitro-5-piperazinylcinnamate hydrochloride (3.5 g) was dissolved in a mixed solvent consisting of 150 ml of ethanol and 45 ml of water and the solution was adjusted to pH of about 7 with an aqueous sodium hydroxide. The solution was added 2 g of Raney nickel catalyst and placed in a glass autoclave followed by stirring at 80° C. under hydrogen gas pressure of 5 kg/cm2 for 4 hours. After removing hydrogen gas the reaction mixture was taken out and the catalyst was removed. The solution was concentrated to dryness and methanol was added to the residue to precipitate crystals, which then were collected by filtration and recrystallized from methanol to give 1.3 g of 6-(1-piperazinyl)-3,4-dihydrocarbostyril, m.p. 224°-231.5° C.
Name
Ethyl 2-nitro-5-piperazinylcinnamate hydrochloride
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

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